molecular formula C3Cl3F5 B072446 1,2,2-Trichloropentafluoropropane CAS No. 1599-41-3

1,2,2-Trichloropentafluoropropane

Cat. No.: B072446
CAS No.: 1599-41-3
M. Wt: 237.38 g/mol
InChI Key: SFCFZNZZFJRHSD-UHFFFAOYSA-N
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Description

1,2,2-Trichloropentafluoropropane is a chlorofluorocarbon (CFC) with the molecular formula C3Cl3F5 . This compound is known for its high thermal stability and low volatility, making it useful in various industrial applications .

Scientific Research Applications

1,2,2-Trichloropentafluoropropane has several scientific research applications:

Safety and Hazards

Safety data sheets suggest avoiding dust formation and breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

1,2,2-Trichloropentafluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,2-trichloro-3,3,3-trifluoropropene with hydrogen fluoride and chlorine in the presence of a copper-substituted α-chromium oxide catalyst. The reaction is carried out at elevated temperatures and under an inert atmosphere . Industrial production methods often involve continuous processes using specialized reactors and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

1,2,2-Trichloropentafluoropropane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts such as copper-substituted α-chromium oxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1,2,2-Trichloropentafluoropropane exerts its effects involves interactions with various molecular targets. Its high electronegativity and reactivity allow it to participate in substitution and reduction reactions, altering the chemical environment and leading to the formation of new products . The specific pathways involved depend on the reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

1,2,2-Trichloropentafluoropropane can be compared with other chlorofluorocarbons such as:

  • 1,1,1,3,3-Pentafluoro-2,2,3-trichloropropane
  • 1,1,1,2,2,4,4,5,5,5-Decafluoropentane
  • 1,1,1,3,3-Pentafluoro-2,2,3-trichloropropane

These compounds share similar properties, such as high thermal stability and low volatility, but differ in their specific chemical structures and reactivity . The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,2,2-trichloro-1,1,3,3,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3F5/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCFZNZZFJRHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166766
Record name 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599-41-3
Record name 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1599-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001599413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3,3-PENTAFLUORO-1,2,2-TRICHLOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3CD1M1OZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The test procedure described in Example 2 was repeated except that the catalyst was 0.5% Pd on alumina, the reaction temperature was held to approximately 150° C. and the duration of the test was approximately 12.6 hours. The mole ratio of hydrogen to CF3CCl2CF2Cl introduced into the quartz reactor was approximately 1.09. The reaction product was collected and its composition was determined. The reaction resulted in a conversion of CF3CCl2CF2Cl of about 97.8%, with a selectivity for CF3CH═CF2 of 6.8%, for CF3CCl═CF2 of 85.4%, and for CF3CHClCF2Cl of 3.8%.
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